molecular formula C₂₂H₁₉NO₂ B1145572 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one CAS No. 847926-44-7

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one

Cat. No. B1145572
Key on ui cas rn: 847926-44-7
M. Wt: 329.39
InChI Key:
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Patent
US07579464B2

Procedure details

Tetrabutylammonium bromide (0.82 g), potassium hydroxide (1.7 g) and p-methoxybenzylchloride (4.3 g), in that order, were added to a suspension of 5H,7H-dibenzo[b,d]azepin-6-one (5.63 g) in THF (112.5 mL). The reaction mixture was stirred 3 hours at room temperature. Dichloromethane (250 mL) and half-saturated aqueous NaCl (1500 mL) were added. The phases were separated, the organic phase was washed with half-saturated aqueous NaCl (1000 mL) and the aqueous layers were extracted with dichloromethane (150 mL) three times. The combined organic layers were dried (MgSO4), concentrated under reduced pressure and dried under high vacuum affording 5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one (9.5 g, quant.) as a brown oil, which was used in the next step without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
catalyst
Reaction Step One
Name
Quantity
112.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1.[CH:13]1[C:23]2[C:22]3[CH:24]=[CH:25][CH:26]=[CH:27][C:21]=3[CH2:20][C:19](=[O:28])[NH:18][C:17]=2[CH:16]=[CH:15][CH:14]=1.[Na+].[Cl-]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.ClCCl>[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][N:18]2[C:19](=[O:28])[CH2:20][C:21]3[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=3[C:23]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]2=3)=[CH:7][CH:6]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.3 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
5.63 g
Type
reactant
Smiles
C1=CC=CC=2NC(CC3=C(C21)C=CC=C3)=O
Name
Quantity
0.82 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
112.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with half-saturated aqueous NaCl (1000 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers were extracted with dichloromethane (150 mL) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(CN2C3=C(C4=C(CC2=O)C=CC=C4)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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